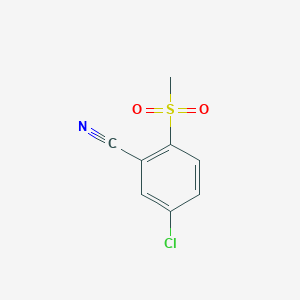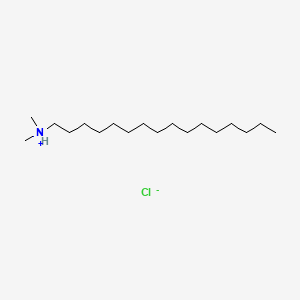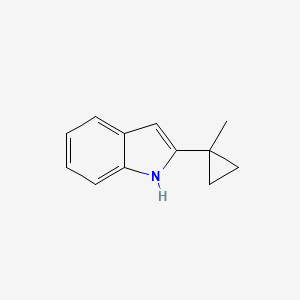
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide is an organic compound with the molecular formula C12H16N2O It is characterized by the presence of a phenyl group attached to a cyclopentane ring, which is further bonded to a carboximidamide group with an N-hydroxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxy-1-phenylcyclopentane-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of cyclopentanecarboximidamide with phenylhydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N'-hydroxy-1-phenylcyclopentane-1-carboximidamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-1-cyclopentenecarboxamide: Similar in structure but lacks the phenyl group.
N-hydroxy-1,8-naphthalenedicarboximide: Contains a naphthalene ring instead of a cyclopentane ring.
N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide: A more complex structure with additional functional groups
Uniqueness
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide is unique due to its combination of a phenyl group and a cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide |
InChI |
InChI=1S/C12H16N2O/c13-11(14-15)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H2,13,14) |
Clé InChI |
XDJNPBNBEKFUKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B8590145.png)


![2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol](/img/structure/B8590162.png)
![Bicyclo[2.2.1]hept-2-yl-(5-nitro-pyridin-2-yl)-amine](/img/structure/B8590170.png)









